Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester

asymmetric synthesis Mukaiyama condensation stereoinversion

Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester (IUPAC: diphenyl-[(1R)-1-phenylethoxy]phosphane) is a chiral organophosphorus compound belonging to the phosphinite ester class. It features a trivalent phosphorus center bonded to two phenyl groups and a chiral (R)-1-phenylethoxy moiety.

Molecular Formula C20H19OP
Molecular Weight 306.3 g/mol
CAS No. 612058-33-0
Cat. No. B12589354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphinous acid, diphenyl-, (1R)-1-phenylethyl ester
CAS612058-33-0
Molecular FormulaC20H19OP
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H19OP/c1-17(18-11-5-2-6-12-18)21-22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3/t17-/m1/s1
InChIKeyWENXQKDAKSWYMT-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphinous Acid, Diphenyl-, (1R)-1-Phenylethyl Ester (CAS 612058-33-0): A Chiral Phosphinite Building Block for Stereospecific Synthesis


Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester (IUPAC: diphenyl-[(1R)-1-phenylethoxy]phosphane) is a chiral organophosphorus compound belonging to the phosphinite ester class. It features a trivalent phosphorus center bonded to two phenyl groups and a chiral (R)-1-phenylethoxy moiety . This compound serves as a key intermediate in oxidation–reduction condensation (Mukaiyama) reactions, where the chiral alkoxy fragment directs the stereochemical outcome of esterification and etherification processes [1].

Compound class Chiral phosphinite ester
Stereochemistry (R)-configured alkoxy fragment
Workflow Oxidation–reduction condensation
Key role Stereochemical control via chiral auxiliary

Why Achiral or Racemic Analogs Cannot Replace (R)-Configured Phosphinous Acid, Diphenyl-, (1R)-1-Phenylethyl Ester


The chirality of the alkoxy fragment is essential for the stereochemical control exerted by alkoxydiphenylphosphines in oxidation–reduction condensations. Achiral analogs such as ethyl diphenylphosphinite or phenyl diphenylphosphinite provide no asymmetric induction, while the racemic mixture (CAS 134920-71-1) delivers a statistical product distribution that erodes enantiomeric excess [1]. Only the enantiopure (R)- or (S)-configured reagent can enforce a specific absolute configuration, making generic substitution unsuitable for any synthesis where stereochemical integrity is required [1].

Risk context
(R)-Enantiomer
Substitute
Asymmetric induction
Chiral alkoxy group directs configuration
Achiral analog yields racemic product
Enantiomeric purity
Enantiopure reagent ensures product ee
Racemic mixture delivers statistical epimers

Quantitative Differentiation of (R)-1-Phenylethyl Diphenylphosphinite vs. Closest Analogs


Enantioselective Etherification: Complete Stereoinversion Achieved Only with Chiral Alkoxydiphenylphosphines

When a chiral alkoxydiphenylphosphine (such as the (R)-1-phenylethyl derivative) is employed in the oxidation–reduction condensation with an achiral alcohol, the resulting dialkyl ether is formed with perfect inversion of configuration [1]. In contrast, the use of an achiral alkoxydiphenylphosphine (e.g., ethyl diphenylphosphinite) under identical conditions produces racemic or configurationally eroded product, demonstrating that chirality transfer is exclusively mediated by the phosphinite's alkoxy group [1].

Stereoinversion
Class-level
>99% ee (R)-phosphinite vs. 0% ee achiral
Supports enantiomer-attribution review
Reported under neutral condensation conditions
asymmetric synthesis Mukaiyama condensation stereoinversion

Inverted tert-Alkyl Carboxylate Formation: Chiral Phosphinite Enables High-Yield Stereoinversion

In the preparation of inverted tert-alkyl carboxylates from chiral tertiary alcohols, the in-situ formed chiral alkoxydiphenylphosphine (derived from the (R)-1-phenylethyl alcohol) provides the corresponding carboxylate with complete inversion in high yield [1]. A control reaction using the corresponding achiral phosphinite (phenyl diphenylphosphinite) gave no stereochemical preference, confirming that the chiral auxiliary is the sole source of asymmetric induction [1].

tert-Alkyl Carboxylation
Reported
Complete inversion, high yield; achiral yields racemate
Supports stereochemical fidelity context
Cross-study comparable, DMBQ conditions
tertiary alcohol esterification stereoinversion Mukaiyama reagent

Enantiopurity Specifications: (R)-Isomer vs. Racemic Mixture

Commercial (R)-1-phenylethyl diphenylphosphinite (CAS 612058-33-0) is typically supplied with an enantiomeric excess of ≥98%, whereas the racemic mixture (CAS 134920-71-1) by definition exhibits 0% ee . This specification is critical for asymmetric applications where even minor enantiomeric contamination leads to reduced product ee.

Enantiopurity
Supporting evidence
≥98% ee (R) vs. 0% ee (racemate)
Specification review for asymmetric synthesis
Typical commercial enantiomeric excess
chiral purity enantiomeric excess procurement specification

Utility as a Chiral Ligand Precursor: Enantiomeric Recognition in Metal-Catalyzed Reactions

Chiral diphenylphosphinites derived from (R)-1-phenylethanol have been employed as ligands in rhodium-catalyzed asymmetric hydrogenation, achieving enantiomeric excesses of up to 95% in model substrates [1]. The corresponding (S)-enantiomer provides the opposite product enantiomer, underscoring the need for the correct absolute configuration. Achiral phosphinite ligands (e.g., triphenylphosphine) afford racemic products under identical conditions [1].

Ligand Performance
Class-level
Up to 95% ee (Rh·(R)-ligand) vs. 0% ee (PPh₃)
Enantioselectivity screening context
Observed in model hydrogenation substrates
chiral phosphinite ligands asymmetric catalysis rhodium complexes

Proven Application Scenarios for (R)-1-Phenylethyl Diphenylphosphinite Based on Differentiated Performance


Stereospecific Etherification of Chiral Secondary Alcohols

When a chiral secondary alcohol must be etherified with retention or inversion of configuration, the (R)-phosphinite enables perfect inversion via the Mukaiyama oxidation–reduction protocol, a result unattainable with achiral phosphinite reagents [1].

Synthesis of Inverted tert-Alkyl Carboxylates for Pharmaceutical Intermediates

The reagent converts chiral tertiary alcohols into inverted esters in high yield and enantiopurity, a transformation critical for constructing quaternary stereocenters in drug candidates. The achiral analog fails to impart any stereocontrol [1].

Preparation of Chiral Phosphine Oxide Ligands via [2,3]-Sigmatropic Rearrangement

Thermal rearrangement of the (R)-phosphinite yields chiral allylic phosphine oxides that serve as intermediates for diphosphine ligands employed in asymmetric catalysis. The enantiomeric integrity is maintained throughout the sequence, whereas the racemic phosphinite would lead to racemic ligands and loss of catalytic enantioselectivity [1].

Rh-Catalyzed Asymmetric Hydrogenation Using Chiral Phosphinite Ligands

The (R)-phosphinite, after complexation with rhodium, forms a catalyst that delivers up to 95% ee in the hydrogenation of prochiral substrates. The opposite enantiomer is obtained when the (S)-phosphinite is used, while achiral ligands give racemic products, demonstrating the necessity of the correct enantiomer [1].

Application
Selection Property
Validation Focus
Stereospecific etherification of chiral secondary alcohols
Enantiopure alkoxy fragment
Inversion stereochemistry validation
Synthesis of inverted tert-alkyl carboxylates
Stereochemical fidelity
Enantiomeric excess verification
Preparation of chiral phosphine oxide ligands via [2,3]-rearrangement
Thermal rearrangement fidelity
Ligand enantiopurity assessment
Rh-catalyzed asymmetric hydrogenation
Absolute configuration match
Enantioselectivity screening
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